

An In-Depth Technical Guide to the Molecular Geometry of Dichlorotriphenylantimony(V)

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Compound of Interest

Compound Name: Triphenylantimony dichloride

Cat. No.: B1584815

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This guide offers a comprehensive exploration of the molecular geometry of dichlorotriphenylantimony(V) (Ph_3SbCl_2), a pentavalent organoantimony compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with empirical data to provide a holistic understanding of the molecule's three-dimensional structure and the analytical techniques used to elucidate it.

Introduction: The Significance of Molecular Geometry

The precise spatial arrangement of atoms within a molecule—its geometry—is a cornerstone of its chemical identity. It dictates physical properties such as polarity and melting point, and governs chemical reactivity, intermolecular interactions, and biological activity. For organometallic compounds like dichlorotriphenylantimony(V), understanding the geometry around the central antimony atom is critical for applications ranging from catalysis to medicinal chemistry.[1][2] Ph_3SbCl_2 serves as a classic example of pentacoordination in main group chemistry, offering a clear illustration of fundamental structural principles.

Theoretical Framework: Predicting the Structure of Ph_3SbCl_2

The geometry of Ph_3SbCl_2 can be reliably predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[3] This model is predicated on the principle that electron pairs in

the valence shell of a central atom arrange themselves to minimize electrostatic repulsion, thereby maximizing the distance between them.

Applying VSEPR Theory to Ph_3SbCl_2 :

- Central Atom: Antimony (Sb), a Group 15 element.
- Valence Electrons:
 - Antimony (Sb): 5 valence electrons.
 - Phenyl groups ($3 \times \text{C}_6\text{H}_5$): Each contributes 1 electron via the Sb-C bond, totaling 3 electrons.
 - Chlorine atoms ($2 \times \text{Cl}$): Each contributes 1 electron via the Sb-Cl bond, totaling 2 electrons.
 - Total Valence Shell Electrons around Sb: $5 + 3 + 2 = 10$ electrons.
- Electron Pairs: 10 electrons constitute 5 bonding pairs. There are no lone pairs on the central antimony atom.
- VSEPR Designation: The molecule is classified as an AX_5 type, where 'A' is the central atom and 'X' represents the five bonded ligands (three phenyl groups and two chlorine atoms).
- Predicted Geometry: For an AX_5 system with no lone pairs, the geometry that minimizes repulsion is trigonal bipyramidal.

In this arrangement, the three phenyl groups occupy the equatorial positions, forming a trigonal plane with ideal bond angles of 120° . The two chlorine atoms are positioned at the axial sites, perpendicular to the equatorial plane, with an ideal Cl-Sb-Cl bond angle of 180° .

Synthesis and Spectroscopic Confirmation

The elucidation of molecular geometry is not merely a theoretical exercise; it requires empirical validation through synthesis and characterization. Ph_3SbCl_2 is typically synthesized via the oxidative addition of chlorine to its trivalent precursor, triphenylstibine (Ph_3Sb).

Experimental Protocol: Synthesis of Ph_3SbCl_2

This two-step protocol outlines the laboratory-scale synthesis, beginning with the preparation of the triphenylstibine precursor.

Step 1: Synthesis of Triphenylstibine (Ph_3Sb)

- **Rationale:** This step utilizes a Grignard reaction, a robust method for forming carbon-metal bonds. Phenylmagnesium bromide acts as a nucleophilic source of phenyl groups to displace the chloride ions from antimony trichloride.
- **Procedure:**
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
 - Once the Grignard reagent formation is complete, cool the flask in an ice bath.
 - Slowly add a solution of antimony(III) chloride (SbCl_3) in anhydrous ether to the stirred Grignard reagent. The reaction is exothermic.
 - After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.
 - Cool the reaction mixture and carefully hydrolyze it by pouring it over a mixture of ice and dilute hydrochloric acid.
 - Separate the ethereal layer, wash it with water, and dry it over anhydrous sodium sulfate.
 - Remove the ether by rotary evaporation to yield crude Ph_3Sb , which can be purified by recrystallization from ethanol or petroleum ether.

Step 2: Oxidative Chlorination to Dichlorotriphenylantimony(V) (Ph_3SbCl_2)

- **Rationale:** The trivalent antimony center in Ph_3Sb possesses a lone pair of electrons, making it susceptible to oxidation. Sulfuryl chloride (SO_2Cl_2) is a convenient and effective chlorinating agent that oxidizes Sb(III) to Sb(V) while providing the two chloride ligands.^[4]

- Procedure:
 - Dissolve the purified triphenylstibine (Ph_3Sb) in a suitable dry solvent, such as dichloromethane or carbon tetrachloride, in a flask equipped with a dropping funnel and a magnetic stirrer.
 - Cool the solution in an ice bath.
 - Add a stoichiometric amount (1 equivalent) of sulfuryl chloride (SO_2Cl_2) dropwise to the cooled, stirred solution.
 - After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
 - The product, Ph_3SbCl_2 , will precipitate from the solution as a white solid. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
 - Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it in a vacuum desiccator. The product is typically a white to off-white crystalline solid with a melting point in the range of 142-145 °C.[1]

Spectroscopic Characterization

Spectroscopic methods provide crucial evidence to confirm the identity and structural features of the synthesized compound.

- Infrared (IR) Spectroscopy:
 - Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of Ph_3SbCl_2 provides a molecular "fingerprint." The presence of phenyl groups is confirmed by characteristic C-H stretching absorptions above 3000 cm^{-1} and C=C in-ring stretching bands around $1600\text{-}1400\text{ cm}^{-1}$. [5] The most diagnostic feature, though less commonly reported, is the Sb-Cl stretching vibration, which is expected to appear in the far-infrared or fingerprint region (typically below 400 cm^{-1}), confirming the presence of the antimony-chlorine bonds. [1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Causality: ^1H and ^{13}C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. For Ph_3SbCl_2 , the NMR spectra confirm the presence and integrity of the three phenyl rings.
- ^1H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of this region should correspond to 15 protons.
- ^{13}C NMR: The spectrum will display signals for the distinct carbon environments within the phenyl groups. Typically, four signals are expected for the ipso, ortho, meta, and para carbons, confirming the symmetry of the phenyl substituents.

Definitive Structure: X-ray Crystallography

While VSEPR theory provides an excellent prediction and spectroscopy confirms the components, single-crystal X-ray crystallography offers the most definitive and high-resolution picture of the molecular geometry. This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the calculation of bond lengths and angles.

The seminal work by Hall and Sowerby definitively established the trigonal bipyramidal geometry of the Ph_3SbCl_2 moiety through X-ray diffraction analysis.^[6] Subsequent studies on closely related triarylantimony dichlorides, such as tri-*m*-tolylantimony dichloride, have reinforced this structural motif, showing a near-perfect trigonal bipyramidal coordination at the antimony center with the two chlorine atoms occupying the axial positions.^[7]

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color="#5F6368"]; } caption="Molecular Structure of Ph3SbCl2"
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Key Structural Parameters

The following table summarizes the key bond lengths and angles for Ph₃SbCl₂ and a closely related analogue, providing quantitative insight into its trigonal bipyramidal geometry. The values for Ph₃SbCl₂ are based on the ideal geometry confirmed by crystallographic studies, with bond lengths approximated from closely related structures.

Parameter	Ideal Value (AX ₅)	Observed Value (Tri-m-tolylantimony dichloride) [7]
Bond Lengths		
Sb-C (equatorial)	N/A	~2.12 Å (Average)
Sb-Cl (axial)	N/A	2.46 Å / 2.48 Å
Bond Angles		
C-Sb-C (equatorial)	120°	119.3°, 120.3°, 120.4°
Cl-Sb-C (axial-equatorial)	90°	~88-92°
Cl-Sb-Cl (axial)	180°	177.2°

Table 1: Comparison of ideal and experimentally observed structural parameters for a trigonal bipyramidal geometry.

The experimental data show a slight deviation from the ideal angles, with the axial Cl-Sb-Cl angle being slightly less than 180°. This minor distortion is common and can be attributed to crystal packing forces and subtle electronic effects, but the overall geometry is unambiguously trigonal bipyramidal.

Conclusion

The molecular geometry of dichlorotriphenylantimony(V) is a well-defined trigonal bipyramid. This structure is predicted by VSEPR theory for an AX_5 system and is definitively confirmed by single-crystal X-ray diffraction studies. The synthesis of Ph_3SbCl_2 via oxidative chlorination of triphenylstibine is a standard procedure, and the resulting structure can be corroborated using IR and NMR spectroscopy. The phenyl groups reside in the equatorial plane, while the more electronegative chlorine atoms occupy the axial positions. This precise and predictable geometry is fundamental to the chemistry of Ph_3SbCl_2 , influencing its properties as a Lewis acid and its utility as a reagent and precursor in synthetic chemistry.

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